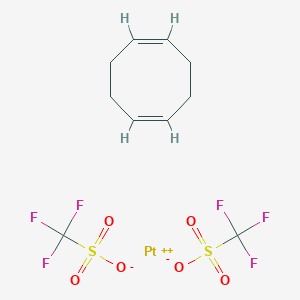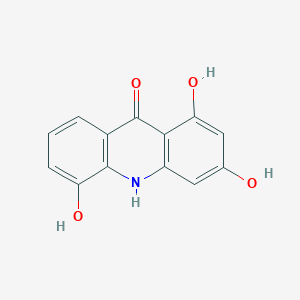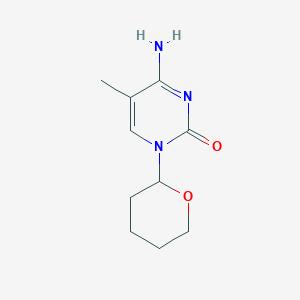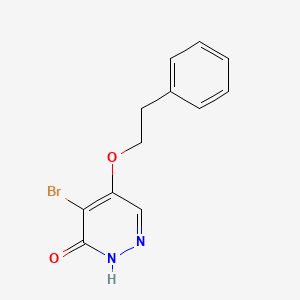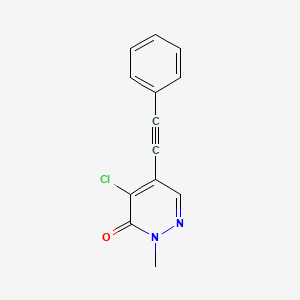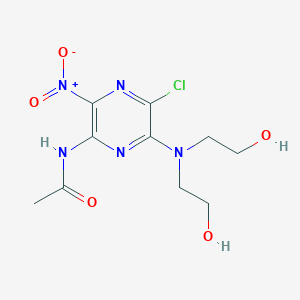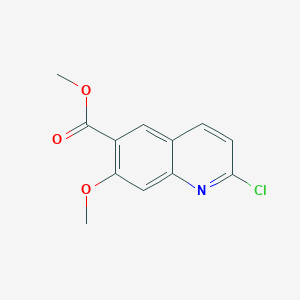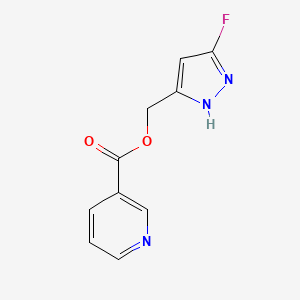
(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a fluorine atom and a nicotinate moiety enhances the compound’s potential for various applications in pharmaceuticals and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate typically involves a multi-step process. One common method includes the reaction of 5-fluoropyrazole with methyl nicotinate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the synthesis of similar pyrazole derivatives often involves microwave irradiation or conventional heating methods .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired product, including temperature, solvent, and reaction time .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups to the molecule.
Applications De Recherche Scientifique
(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate involves its interaction with specific molecular targets. The fluorine atom and nicotinate moiety may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3(5)-Aminopyrazoles
- 1-Phenyl-1H-pyrazole derivatives
Comparison: (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate stands out due to its unique combination of a fluorine atom and a nicotinate moiety. This combination enhances its potential for various applications compared to other pyrazole derivatives. The presence of the fluorine atom increases the compound’s stability and binding affinity, while the nicotinate moiety adds additional biological activity .
Propriétés
Formule moléculaire |
C10H8FN3O2 |
|---|---|
Poids moléculaire |
221.19 g/mol |
Nom IUPAC |
(3-fluoro-1H-pyrazol-5-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8FN3O2/c11-9-4-8(13-14-9)6-16-10(15)7-2-1-3-12-5-7/h1-5H,6H2,(H,13,14) |
Clé InChI |
OLPQFFANPYCKJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)OCC2=CC(=NN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



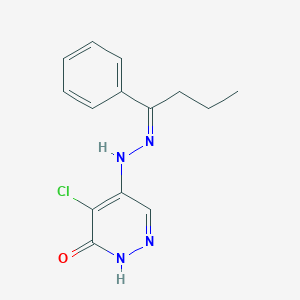
![3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12923125.png)
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)
